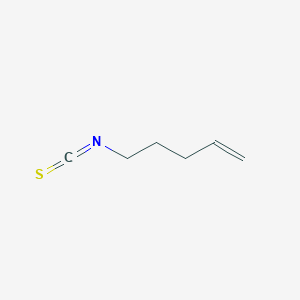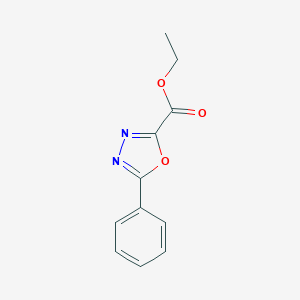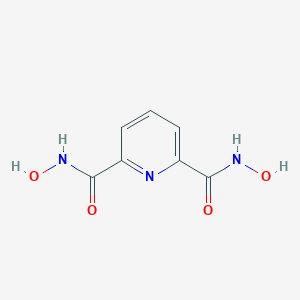
Ethyl 6-hydroxynicotinate
Übersicht
Beschreibung
Ethyl 6-hydroxynicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates or niacin derivatives. These compounds are characterized by a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom. Ethyl 6-hydroxynicotinate specifically contains a hydroxy group at the 6th position of the pyridine ring and an ester group with an ethyl moiety. The presence of these functional groups influences the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of ethyl 6-hydroxynicotinate derivatives can be complex, involving multiple steps and various reagents. For instance, a novel compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was successfully synthesized, and its structure was confirmed using techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . Although this compound is not ethyl 6-hydroxynicotinate itself, the methods used for its synthesis and structural determination are relevant for the synthesis of related nicotinate esters.
Molecular Structure Analysis
The molecular structure of ethyl 6-hydroxynicotinate derivatives can be elucidated using various analytical techniques. XRD provides information about the crystal structure, while NMR spectroscopy can be used to determine the positions of hydrogen atoms in the molecule. GC-MS is useful for confirming the molecular weight and the structure of the compound by analyzing the fragmentation pattern . These techniques are essential for verifying the successful synthesis of the compound and for identifying its molecular structure.
Chemical Reactions Analysis
The reactivity of ethyl 6-hydroxynicotinate derivatives can lead to the formation of various heterocyclic compounds. For example, ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a related compound, was synthesized and then cyclized to produce a new heterocyclic compound, 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one, along with its 6-substituted derivatives . This demonstrates the potential of ethyl 6-hydroxynicotinate derivatives to undergo chemical transformations to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-hydroxynicotinate derivatives are influenced by their functional groups. The hydroxy group can participate in hydrogen bonding, which can affect the compound's solubility and boiling point. The ester group can be involved in hydrolysis reactions, which can be a critical factor in the compound's stability and reactivity. The aromatic nature of the pyridine ring contributes to the compound's UV absorption properties, making it detectable by UV-spectroscopy. These properties are important for understanding the behavior of the compound in various environments and for its potential applications in pharmaceuticals and other industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Ethyl 6-hydroxynicotinate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the condensation process to synthesize ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to the formation of new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one and its derivatives (Markova et al., 1970).
- Ethyl 6-hydroxynicotinate has been studied for its reactions in electrophilic processes, particularly its reactivity towards the insertion of a COOH group in the β-position of the hydroxypyridine ring, influencing its reactivity in electrophilic substitution reactions (Smirnov et al., 1976).
Enzymatic Reactions and Biological Synthesis
- The compound has been used in studies related to enzyme-catalyzed reactions, such as with 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. This enzyme catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, an important step in the synthesis of 2,5-dihydroxypyridine, a precursor for various chemical syntheses and applications in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
- Research on l-6-Hydroxynicotine oxidase, a FAD-protein, has shown its capability to convert l-6-hydroxynicotinate to specific ketones, indicating its specificity and potential applications in biochemical processes (Decker & Dai, 1967).
Chemical Synthesis and Applications
- Ethyl 6-hydroxynicotinate has been utilized in synthetic studies on chemotherapeutics, particularly in the synthesis of phenyl-substituted 1,4-dihydro-4-oxonicotinic acid derivatives, indicating its relevance in the development of medicinal compounds (Kametani et al., 1977).
- The biosynthesis of L-6-Hydroxynicotine, a nicotine metabolic intermediate, was studied using Ethyl 6-hydroxynicotinate as a substrate in the fermentation process with Arthrobacter Z3, indicating its potential in producing biologically active substances (Wang Guang-chao, 2013).
Other Applications
- Ethyl 6-hydroxynicotinate has been researched in the context of luminescent zinc supramolecular networks, highlighting its potential in the field of materials science and luminescent materials (Song et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 6-hydroxynicotinate, also known as 6-Hydroxynicotinic Acid Ethyl Ester , primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
Ethyl 6-hydroxynicotinate interacts with its target, NicC, to undergo a decarboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The binding of 6-HNA is a two-step process that substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .
Biochemical Pathways
The action of Ethyl 6-hydroxynicotinate affects the biochemical pathway of nicotinic acid degradation . This degradation pathway, also known as the VPP pathway, involves the hydroxylation of metabolites in the pyridine ring or modification in the side chain with active groups . These modified metabolites can be used as precursors for the synthesis of important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
The compound has a molecular weight of 167162 and a density of 1214g/cm3 . It has a boiling point of 347.5°C at 760 mmHg and a flash point of 164°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The action of Ethyl 6-hydroxynicotinate results in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This process influences NAD biosynthesis and impacts the Bvg phase transition responses in Bordetella BvgAS-mediated virulence gene regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-hydroxynicotinate. For instance, the presence of aerobic bacteria is crucial for the degradation of nicotinic acid . Additionally, the oxidation of nicotine provides metabolites, reducing power (electrons), and energy (ATP) for anabolism . .
Eigenschaften
IUPAC Name |
ethyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSXKLGLKOLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304342 | |
| Record name | Ethyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxynicotinate | |
CAS RN |
18617-50-0 | |
| Record name | 18617-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
